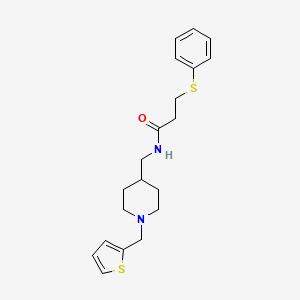
3-(phenylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(phenylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H26N2OS2 and its molecular weight is 374.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(phenylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its applications in pharmacology.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Derivative : The initial step involves synthesizing 1-(thiophen-2-ylmethyl)piperidin-4-yl)methanamine through the reaction of thiophen-2-ylmethyl chloride with piperidine, often using sodium hydride as a base.
- Thioether Formation : This is followed by the introduction of the phenylthio group, achieved by reacting phenylthiol with an alkylating agent.
- Amide Bond Formation : The final step involves forming the amide bond between the piperidine derivative and the phenylthio compound using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) .
The biological activity of this compound may be attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, influencing metabolic pathways.
- Receptor Modulation : It might interact with neurotransmitter receptors, affecting signaling pathways involved in neurological functions.
Biological Activity
Research indicates that this compound can function as a probe or ligand in biochemical assays, suggesting its utility in drug discovery and development .
Case Studies
- Antinociceptive Activity : A study explored the antinociceptive effects of related compounds that share structural similarities with this compound. Results indicated significant pain relief in animal models, suggesting potential applications in pain management .
- TRPA1 Antagonism : Another research highlighted that compounds structurally related to this amide exhibited selective antagonism at TRPA1 channels, which are implicated in inflammatory pain pathways. This suggests that this compound may have similar properties .
Comparative Analysis
To understand the uniqueness of this compound compared to similar structures, a comparison is provided below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential enzyme inhibitor; TRPA1 antagonist |
| 3-(phenylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propanamide | Structure | Similar activity profile; variations in potency |
| 3-(phenylthio)-N-((1-(thiophen-4-ylmethyl)piperidin-4-yl)methyl)propanamide | TBD | Under investigation; expected to show distinct pharmacological properties |
属性
IUPAC Name |
3-phenylsulfanyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS2/c23-20(10-14-25-18-5-2-1-3-6-18)21-15-17-8-11-22(12-9-17)16-19-7-4-13-24-19/h1-7,13,17H,8-12,14-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHNGCGLYHCMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














